Glycine Receptor Potentiation: Unique Pharmacological Signature Not Shared by Benzodiazepines, Barbiturates, or Phenytoin
In microiontophoretic studies, clomethiazole was found to potentiate the inhibitory responses to glycine, a property described as 'unique for chlormethiazole and does not occur with any other known anticonvulsant (barbiturates, benzodiazepine, phenytoin or sodium valproate)' [1]. This functional differentiation provides a molecular basis for selecting clomethiazole over comparators when dual GABAA-glycine potentiation is required.
| Evidence Dimension | Glycine receptor potentiation (inhibitory response enhancement) |
|---|---|
| Target Compound Data | Positive potentiation of glycine-mediated inhibition |
| Comparator Or Baseline | Barbiturates, benzodiazepines, phenytoin, sodium valproate: No potentiation of glycine-mediated inhibition |
| Quantified Difference | Qualitative difference: activity present versus absent |
| Conditions | Microiontophoretic application to neuronal cultures derived from spinal cord neurones |
Why This Matters
This unique dual-receptor profile supports compound selection for investigations requiring concurrent GABAA and glycine receptor modulation.
- [1] Ögren SO. Chlormethiazole — mode of action. Acta Psychiatr Scand. 1986;73(s329):13-27. View Source
